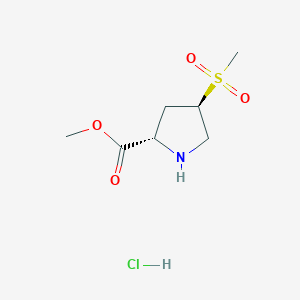
Methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO4S and its molecular weight is 243.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
A study detailed the use of an amide derived from a similar structure for catalyzing Cu-catalyzed coupling reactions, demonstrating the utility of sulfonyl-containing pyrrolidine derivatives in facilitating metal-catalyzed coupling of aryl chlorides with sulfinic acid salts. This reaction pathway is significant for synthesizing pharmaceutically important aryl methylsulfones, showcasing the chemical's utility in organic synthesis and drug discovery (Ma et al., 2017).
Analytical Chemistry and Structural Identification
In the field of analytical chemistry, derivatives of pyrrolidine have been used to explore the structural characteristics of chlorinated organic compounds. The one-bond chlorine-isotope effect in NMR spectroscopy offers a tool for identifying chlorinated carbons, indicating the potential of sulfonyl pyrrolidine derivatives in aiding the structural elucidation of complex molecules (Irvine, Cooper, & Thornburgh, 2008).
Photoreactive Studies
Research into the photochemical behavior of methyl 2-pyridinecarboxylate in the presence of methanol revealed insights into methylation and methoxylation pathways. Such studies inform on the reactivity of pyrrolidine derivatives under UV irradiation, contributing to the understanding of photo-induced chemical transformations (Sugiyama et al., 1981).
Synthesis of Heterocyclic Compounds
The synthesis of substituted methyl o-nitrophenyl sulfides using a catalyzed nucleophilic substitution reaction highlights the versatility of sulfone and sulfoxide groups in pyrrolidine derivatives for preparing complex organic molecules. This research underlines the compound's role in synthesizing diverse chemical structures with potential applications in medicinal chemistry and materials science (Dudová et al., 2002).
Chemical Oxidation Studies
Oxidation studies of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane using various oxidants, including hydrogen peroxide and m-chloroperbenzoic acid, demonstrate the reactivity and transformation possibilities of methylsulfonyl-containing compounds. These findings contribute to the broader understanding of oxidation mechanisms in sulfur-containing organic compounds, relevant for chemical synthesis and environmental chemistry (Ogura, Suzuki, & Tsuchihashi, 1980).
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-7(9)6-3-5(4-8-6)13(2,10)11;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTLPAYZAHKVRB-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)
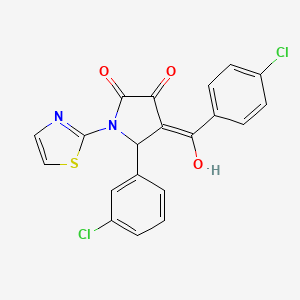
![N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2921186.png)

![N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide](/img/structure/B2921188.png)
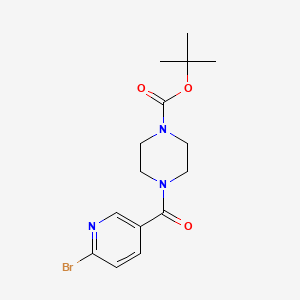
![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921192.png)
![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2921193.png)

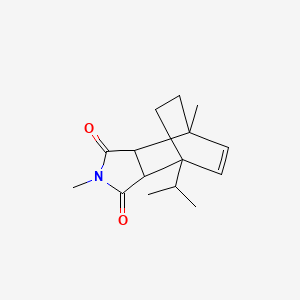


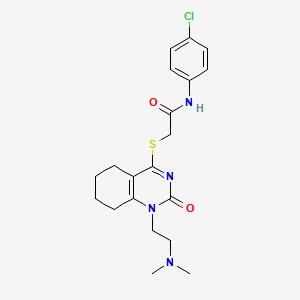
![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2921203.png)
